molecular formula C11H16N2O5S B1392564 N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine CAS No. 1242968-55-3

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine

Cat. No.: B1392564
CAS No.: 1242968-55-3
M. Wt: 288.32 g/mol
InChI Key: ITIPNJJPSBYXCG-UHFFFAOYSA-N
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Description

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine is a research-grade chemical compound designed for investigative applications. Its structure, which incorporates a glycine backbone substituted with a 3-methoxyphenyl group and a dimethylaminosulfonyl moiety, suggests potential as an intermediate in organic synthesis or for exploration in pharmacological screening. Researchers may be interested in evaluating its properties and reactivity for developing novel biochemical probes. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)-3-methoxyanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-12(2)19(16,17)13(8-11(14)15)9-5-4-6-10(7-9)18-3/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIPNJJPSBYXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine, also known as a derivative of glycine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group that enhances its solubility and biological activity. The methoxyphenyl moiety contributes to its interaction with various biological targets. The unique combination of these functional groups allows for specific interactions with proteins and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly the NMDA receptor. Research indicates that compounds similar to this glycine derivative can act as partial agonists at the glycine binding site of NMDA receptors, influencing excitatory neurotransmission in the central nervous system (CNS) .

Key Mechanisms:

  • NMDA Receptor Modulation : The compound may enhance or inhibit NMDA receptor-mediated signaling pathways by competing with endogenous ligands like glycine and D-serine .
  • Protein Interactions : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their activity .

1. Neuropharmacological Effects

Studies have shown that similar compounds can significantly influence synaptic transmission and plasticity in the brain. For instance, N,N-dimethylglycine (DMG), a structural analog, has been reported to exhibit partial agonist properties at NMDA receptors, suggesting that this compound may have comparable effects .

3. Antioxidant Activity

Some studies indicate that sulfonamide derivatives can exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which is a common pathway in various diseases .

Case Study 1: NMDA Receptor Modulation

In a study examining the effects of DMG on NMDA receptor-mediated excitatory field potentials (EFPs), it was found that DMG reduced the frequency and amplitude of EFPs when combined with glutamate and glycine. This suggests that similar compounds could modulate synaptic responses in a comparable manner .

Case Study 2: Antiviral Activity

A series of sulfonamide derivatives were tested for their ability to inhibit HIV-1 replication. Compounds with structural similarities to this compound demonstrated low cytotoxicity and effective inhibition of viral replication, highlighting the potential for further development in antiviral therapies .

Data Tables

Biological Activity Mechanism References
NMDA Receptor ModulationPartial agonist at glycine site
Antiviral ActivityInhibition of HIV replication
Antioxidant PropertiesReduction of oxidative stress

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders. For instance, sulfonamide derivatives are known to inhibit certain enzymes that play critical roles in tumor progression and inflammation .

Case Study:
A study published in Nature Communications highlights the selective acylation of peptides and proteins using sulfonamide derivatives, showcasing their utility in modifying biological molecules for therapeutic purposes . This method allows for the introduction of functional groups at specific sites on proteins, enhancing their therapeutic efficacy.

Biochemical Research

Reagent in Synthesis:
The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. For example, it can be employed in the synthesis of peptide-based drugs where precise modifications are required .

Applications in Peptide Modification:
In biochemical studies, this compound has been utilized for the selective modification of peptide N-termini. This selectivity is crucial for developing peptide therapeutics with enhanced stability and bioavailability .

Agricultural Science

Pesticide Development:
Recent patents suggest that derivatives of sulfonamide compounds are being explored for agricultural applications, particularly as pesticides. The structural characteristics of this compound may contribute to its effectiveness against pests while being environmentally friendly .

Analytical Chemistry

Analytical Applications:
The compound is also employed as a standard reference material in analytical chemistry, particularly in methods such as high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate calibration and validation of analytical methods used to quantify similar compounds in various matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine
Reactant of Route 2
N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine

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